2,2',4,4'-Tetrachlorobiphenyl

Description

Contextualizing 2,2',4,4'-Tetrachlorobiphenyl as a Specific PCB Congener

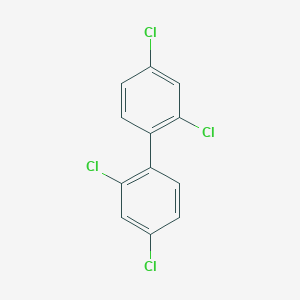

This compound, also known as PCB 47, is a specific congener of the polychlorinated biphenyl (B1667301) (PCB) family. epa.govmdpi.com PCBs are a group of synthetic organic compounds that consist of a biphenyl structure with one to ten chlorine atoms attached. wordpress.comwikipedia.org There are 209 distinct PCB congeners, each with a unique number and arrangement of chlorine atoms. mdpi.comwordpress.com this compound is characterized by the presence of four chlorine atoms, with two on each of the phenyl rings at positions 2, 2', 4, and 4'. nih.govchemicalbook.com This specific arrangement of chlorine atoms gives PCB 47 its distinct chemical and physical properties, which in turn influence its environmental behavior and toxicological profile.

Historical Perspective on Polychlorinated Biphenyl Research and Environmental Significance

PCBs were first commercially produced in 1929 and were widely used in various industrial applications due to their desirable properties, including thermal stability, chemical inertness, and electrical insulating capabilities. epa.govunep.orgcpcb.nic.in They were utilized in transformers, capacitors, plasticizers, inks, and other products. unep.orgcpcb.nic.innih.gov However, in the 1960s, scientific research began to reveal the widespread presence of PCBs in the environment, even in remote locations far from industrial sources. wordpress.comnoaa.gov Subsequent studies in the 1930s and 1940s had already documented harmful effects in workers exposed to PCBs. nih.gov

The discovery of their persistence, ability to bioaccumulate in organisms, and potential for long-range environmental transport raised significant concerns. wordpress.comunep.orgundp.org This led to restrictions and eventual bans on their production in many countries, including the United States in 1979 under the Toxic Substances Control Act. epa.govwikipedia.orgnoaa.gov Despite the ban, the legacy of their extensive use and improper disposal continues to pose environmental and health challenges. undp.orgpcbnet.com PCBs are now recognized as a class of persistent organic pollutants (POPs) under the Stockholm Convention. undp.org

Scope and Research Imperatives for this compound

Chemical and Physical Properties

The distinct characteristics of this compound are defined by its chemical and physical properties. These properties influence its behavior in the environment, its bioaccumulation potential, and its toxicological effects.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-1-(2,4-dichlorophenyl)benzene | nih.gov |

| CAS Number | 2437-79-8 | nih.govnist.gov |

| Molecular Formula | C₁₂H₆Cl₄ | nih.govnist.gov |

| Molecular Weight | 291.99 g/mol | accustandard.comchemicalbook.com |

| Melting Point | 83 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | >300 °C | accustandard.com |

| Water Solubility | 0.22 mg/L at 25 °C | chemicalbook.comchemicalbook.com |

| Log Kow (Octanol-Water Partition Coefficient) | 6.3 | nih.gov |

Synthesis and Characterization

The synthesis of specific PCB congeners like this compound is essential for research purposes, providing pure standards for analytical identification and toxicological studies.

Common laboratory synthesis methods for tetrachlorobiphenyls include the Gomberg-Bachmann reaction and the Cadogan reaction. scispace.comacs.org For instance, the Gomberg-Bachmann reaction can involve the diazotization of an appropriate chloroaniline followed by coupling with a dichlorobenzene. scispace.com The Cadogan coupling utilizes the reaction of an aniline (B41778) with a nitro- or halo-aromatic compound in the presence of a reducing agent. acs.org Another approach involves the Suzuki coupling reaction, which has been used to synthesize related tetrachlorobiphenyls. acs.org The synthesis of radiolabeled this compound has also been achieved for metabolic studies. capes.gov.br

Characterization of the synthesized this compound is crucial to confirm its identity and purity. This is typically accomplished using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the presence of four chlorine atoms. nih.govnist.gov

Environmental Fate and Transport

The environmental persistence and distribution of this compound are governed by its physical and chemical properties.

Due to their chemical stability, PCBs in general are resistant to degradation in the environment. cpcb.nic.inresearchgate.net The half-lives of PCB congeners in soil and sediment can range from months to years. who.int The transport of PCBs in the environment is a global issue, with evidence of their presence in remote areas far from their original sources, indicating long-range atmospheric transport. unep.orgnoaa.gov

The fate of this compound in the environment is influenced by several processes:

Adsorption: More highly chlorinated PCBs tend to adsorb strongly to soil and sediment, with the level of adsorption also influenced by the organic carbon and clay content of the matrix. who.int

Volatilization and Biodegradation: These are generally slow processes for the removal of PCBs from water and soil. who.int While some lower chlorinated PCBs can be biodegraded aerobically, anaerobic degradation is more limited. ymparisto.fi

Photodegradation: Sunlight can play a role in the breakdown of PCBs, particularly when they are in the air, shallow water, or on surface soils. noaa.gov

Bioaccumulation and Biomagnification

A significant concern with this compound and other PCBs is their ability to accumulate in living organisms and become more concentrated at higher trophic levels in the food chain.

Bioaccumulation is the process by which organisms absorb and retain a substance at a higher concentration than in the surrounding environment. cpcb.nic.in PCBs are lipophilic, meaning they have a high affinity for fats and are readily stored in the fatty tissues of animals. unep.orgcpcb.nic.in This leads to their accumulation in organisms over time.

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. unep.org As smaller organisms containing PCBs are consumed by larger ones, the PCBs are transferred and become more concentrated in the predators. This process can lead to very high concentrations of PCBs in top predators, such as marine mammals and birds of prey. unep.org

| Organism/Study Type | Finding | Source |

| General | PCBs accumulate in the fatty tissues of almost all organisms due to their high lipid solubility and slow metabolism. | cpcb.nic.in |

| Fish | Bioconcentration factors for PCBs in fish can be high, with studies showing values ranging from 1,120 to 10,300 for certain congeners. | ymparisto.fi |

| Marine Mammals | Extremely high bioconcentration factors have been observed in marine mammals, such as a factor of 13,000,000 in dolphins from seawater. | ymparisto.fi |

| Food Chain | While biomagnification in aquatic food chains can be complex, clear biomagnification has been observed in terrestrial animals. | ymparisto.fi |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-1-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORAVNMWUNPXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022513 | |

| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-79-8 | |

| Record name | PCB 47 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,2',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,4,4 Tetrachlorobiphenyl

Global and Regional Environmental Prevalence of 2,2',4,4'-Tetrachlorobiphenyl

Polychlorinated biphenyls (PCBs), including the congener this compound (PCB-47), are persistent organic pollutants that have been detected worldwide. cpcb.nic.in Their widespread distribution is largely due to their resistance to degradation and their ability to be transported over long distances in the atmosphere. cpcb.nic.incsic.es Although banned in many countries for decades, PCBs continue to be released into the environment from various sources, such as poorly maintained hazardous waste sites, illegal dumping, and leaks from old electrical equipment. nih.govepa.gov

The prevalence of PCBs, including PCB-47, varies significantly between different environments. Industrial and urban areas typically exhibit higher concentrations compared to rural locations. nih.govcdc.gov This is attributed to the historical and ongoing release of these compounds from industrial activities and urban infrastructure. nih.gov For example, high levels of PCBs have been reported in the air of e-waste recycling areas and industrial zones. nih.gov The global distribution of PCBs is not uniform, with the Northern Hemisphere generally showing higher atmospheric concentrations than the Southern Hemisphere. csic.es

Distributional Patterns in Abiotic Compartments

Atmospheric Concentrations and Transport Dynamics

Atmospheric transport is a primary mechanism for the global dispersion of PCBs. cdc.gov These compounds can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere, where they can be carried long distances before being redeposited. cpcb.nic.inepa.govcdc.gov The volatility of individual PCB congeners influences their transport potential, with lower-chlorinated PCBs like this compound being more likely to volatilize and undergo long-range transport compared to higher-chlorinated congeners. cdc.gov

Atmospheric concentrations of PCBs vary depending on the location. In a study in North Rhine-Westphalia, Germany, ambient air concentrations of non-Aroclor PCBs (including PCB-47, PCB-51, and PCB-68) ranged from 5 to 30 pg/m³. researchgate.net Near a silicone rubber production site, these concentrations were significantly higher, ranging from 2000 to 5000 pg/m³. researchgate.net In another study, indoor air concentrations of the sum of PCBs were found to be up to 2700 pg/m³, with PCB-47, PCB-51, and PCB-68 accounting for up to 50% of the total. nih.govacs.org

| Location/Source | PCB Congeners | Concentration/Flux |

| North Rhine-Westphalia, Germany (ambient air) | PCB-47, PCB-51, PCB-68 | 5 to 30 pg/m³ researchgate.net |

| Near silicone rubber production site, Germany (ambient air) | Non-Aroclor PCBs | 2000 to 5000 pg/m³ researchgate.net |

| Residential homes (indoor air) | ΣPCBs (including PCB-47, -51, -68) | up to 2700 pg/m³ nih.govacs.org |

| Dilovasi region, Turkey (industrial sites) | Σ41PCBs | 4152 ± 6072 pg/m³ nih.gov |

| Pohang, South Korea (steel manufacturing plant) | Σ12PCB deposition fluxes | 1.3–4.7 ng/m²/day nih.gov |

Aquatic System Concentrations in Fresh, Estuarine, and Marine Environments

PCBs are frequently detected in aquatic environments, with concentrations varying based on the level of pollution. who.int Non-polluted freshwaters may have PCB concentrations below 0.5 ng/L, while moderately polluted rivers and estuaries can have levels around 50 ng/L, and highly polluted rivers can reach 500 ng/L. who.int Atmospheric deposition is a major source of PCBs to surface waters. cdc.gov Once in the water, PCBs can be transported by diffusion and currents. cdc.gov

In the National Capital Region of Delhi, India, the total concentrations of 28 PCBs in surface waters ranged from 14 to 1768 ng/L, with a mean of 332±42 ng/L. core.ac.uk The contamination pattern showed the highest average concentrations in the Hindon River, followed by lakes, canals, the Yamuna River, drains, and ponds. core.ac.uk In a study of the Fraser River in British Columbia, PCB levels in fish muscle tissue were measured, with some coarse fish species showing levels equivalent to or exceeding the 2 µg/g guideline. gov.bc.ca

| Water Body Type | PCB Concentration Range |

| Non-polluted fresh waters | < 0.5 ng/L who.int |

| Moderately polluted rivers and estuaries | ~50 ng/L who.int |

| Highly polluted rivers | ~500 ng/L who.int |

| Surface waters, Delhi, India | 14-1768 ng/L core.ac.uk |

Sediment and Soil Concentrations and Accumulation

Sediments and soils act as major reservoirs for PCBs in the environment. cpcb.nic.inwho.int Due to their low water solubility and high affinity for organic matter, PCBs tend to adsorb to soil and sediment particles. who.int This process reduces their bioavailability but also contributes to their persistence in these compartments. tandfonline.comnih.gov The accumulation of PCBs in sediment is influenced by factors such as organic carbon content. tandfonline.comnih.gov

Concentrations of PCBs in soil and sediment can be significantly elevated in contaminated areas. For instance, at three unspecified PCB disposal facilities in the United States, 74% of soil samples had PCB concentrations greater than 100 µg/m². cdc.gov In Hamilton Harbour, Lake Ontario, concentrations of Aroclor 1254 in sediment were reported as high as 3321 µg/kg. ccme.ca Similarly, in Burrard Inlet, British Columbia, total PCB concentrations in sediments reached up to 8400 µg·kg-1. ccme.ca The accumulation of this compound in sediments has been shown to be highest in those with low organic carbon content. nih.gov

| Location | PCB Concentration |

| Unspecified PCB disposal facilities, USA (soil) | >100 µg/m² in 74% of samples cdc.gov |

| Hamilton Harbour, Lake Ontario (sediment, Aroclor 1254) | up to 3321 µg/kg ccme.ca |

| Burrard Inlet, British Columbia (sediment, total PCBs) | up to 8400 µg·kg-1 ccme.ca |

| Fraser River, British Columbia (sediment) | maximum of 60 µg·kg-1 ccme.ca |

Identification of Environmental Sources of this compound

Contribution from Commercial Polychlorinated Biphenyl (B1667301) Mixtures (e.g., Aroclors)

Historically, the primary source of PCBs in the environment was their intentional production and use in commercial mixtures like Aroclors. nih.govepa.gov this compound (PCB-47) is a congener present in some of these commercial mixtures. For example, it is a component of Aroclor 1242. mst.dk Although the production of Aroclors was banned in the United States in 1979, these mixtures continue to be a source of environmental contamination through the leakage and improper disposal of products manufactured before the ban. nih.govepa.govepa.gov

In addition to legacy sources, there are also non-Aroclor sources of this compound. It has been identified as an unintentional byproduct in certain industrial processes. researchgate.netresearchgate.net For instance, silicone rubber production using bis(2,4-dichlorobenzoyl)peroxide as a cross-linking agent has been found to emit significant amounts of PCB-47, along with PCB-51 and PCB-68. researchgate.netresearchgate.net Finished cabinetry with polymer sealants has also been identified as a source of these congeners in residential homes. nih.govacs.orgresearchgate.net Studies have found that in some indoor air samples, non-Aroclor sources can account for a significant portion of the total PCB profile. acs.org

Non-Aroclor Sources and Inadvertent Production (e.g., Pigments, Building Materials)

While the legacy use of commercial polychlorinated biphenyl (PCB) mixtures like Aroclors is a well-known source of environmental contamination, the occurrence of specific congeners such as this compound (PCB 47) is also significantly linked to non-Aroclor sources and inadvertent production during various industrial processes. These sources contribute to the ongoing release of PCBs into the environment, independent of the original Aroclor formulations.

Inadvertent Production in Building Materials

A primary non-Aroclor source of this compound is its inadvertent formation during the manufacture of certain polymers used in building materials. nih.govnih.gov Research has specifically identified polymer resins on finished cabinetry as a major source of PCB 47, along with other tetrachlorobiphenyls like PCB 51 (2,2',4,5'-Tetrachlorobiphenyl) and PCB 68 (2,3',4,5'-Tetrachlorobiphenyl). nih.govacs.org

The formation of these congeners is hypothesized to be a byproduct of the decomposition of 2,4-dichlorobenzoyl peroxide, a chemical often used as an initiator in the free-radical polymerization of polyester (B1180765) and silicone resins. nih.govacs.orgresearchgate.netacs.org These resins are commonly used as sealants and wood finishing products. acs.orgresearchgate.net Studies have shown that while PCB 47 is a component of some Aroclor mixtures, its presence in indoor air in some recently constructed or renovated buildings is at levels far exceeding what would be expected from legacy Aroclor sources. nih.govnih.govacs.org

In a study of 16 residential homes, PCB 47, PCB 51, and PCB 68 were found to constitute up to 50% of the total measured indoor air PCBs, which reached concentrations as high as 2700 pg/m³. nih.govnih.govacs.orgresearchgate.net This indicates a significant and contemporary source of these specific congeners. The primary formation pathway during polymer production is believed to generate 1,3-Dichlorobenzene and PCB 47, with PCBs 51 and 68 as likely secondary byproducts. nih.gov The presence of these PCBs has been noted in materials such as silicone rubber and polyester-based products. researchgate.netacs.org

Inadvertent Production in Pigments

The production of certain organic pigments is another well-documented source of inadvertently produced PCBs. acs.orgresearchgate.net This occurs through side-reactions involving chlorinated compounds used as raw materials or solvents during the synthesis of pigments. acs.org Azo and phthalocyanine (B1677752) pigments, which are used to create yellow, orange, and red colors, are particularly associated with this unintentional PCB formation. acs.org

While 3,3'-Dichlorobiphenyl (PCB 11) is the most prominent and widely studied congener produced as a pigment byproduct, testing of commercial paint pigments has revealed the presence of more than 50 different PCB congeners. acs.orgresearchgate.net Although the link is not as direct as with polymer resins, some research has identified PCB 47 as one of the many congeners found in modern pigments used in household paints. nih.gov The complex mixture of congeners found in pigments can vary significantly depending on the specific manufacturing process and raw materials used. acs.org

Interactive Data Table: Inadvertent Production Sources of this compound and Other PCBs

| Source Category | Specific Material/Process | Key Inadvertently Produced PCBs | Primary Precursor/Mechanism | Reference |

| Building Materials | Polymer resin sealants on kitchen cabinets | This compound (PCB 47) , PCB 51, PCB 68 | Decomposition of 2,4-dichlorobenzoyl peroxide during polymerization | nih.govnih.govacs.orgresearchgate.net |

| Building Materials | Silicone rubber production | This compound (PCB 47) , PCB 51, PCB 68 | Use of bis(2,4-dichlorobenzoyl)peroxide as a cross-linking agent | researchgate.net |

| Pigments | Azo and Phthalocyanine Pigments | PCB 11, PCB 209, and over 50 other congeners including PCB 47 | Byproduct of manufacturing processes using chlorinated compounds | nih.govacs.orgresearchgate.net |

Interactive Data Table: Research Findings on Airborne Concentrations from Non-Aroclor Sources

| Study Type | Location/Sample | Congeners of Interest | Findings | Reference |

| Indoor Air Monitoring | 16 Residential Homes | PCB 47 , PCB 51, PCB 68 | Accounted for up to 50% of total indoor air PCBs (ΣPCBs up to 2700 pg/m³). Levels were higher than expected for Aroclor sources. | nih.govnih.govresearchgate.net |

| Atmospheric Monitoring | Regional Background Site, East China | PCB 47 +48+75, PCB 51, PCB 68 | High abundance, suggesting unique unintentional sources likely related to the use of polymer sealants. | researchgate.net |

| Source Identification | Finished Cabinetry | PCB 47 , PCB 51, PCB 68 | Direct surface emission measurements identified finished cabinetry as a major source. | nih.govacs.org |

Environmental Fate and Transport Processes of 2,2 ,4,4 Tetrachlorobiphenyl

Persistence and Environmental Half-Lives

2,2',4,4'-Tetrachlorobiphenyl is characterized by its significant persistence in the environment, a trait common to many PCB congeners. Its resistance to degradation is a key factor in its long-term environmental presence. The environmental half-life of this compound can vary substantially depending on the environmental medium and the prevailing conditions.

Generally, the persistence of PCB congeners increases with the degree of chlorination. cpcb.nic.in In soil and sediment, the half-lives of various PCB congeners can range from months to years. who.int For tetrachlorobiphenyls specifically, disappearance from farmland soil amended with PCB-contaminated sludge has been observed to be slow, with half-lives ranging from 11 to 58 months. cdc.gov

More specifically for this compound, a calculated aerobic soil biodegradation half-life has been reported as 1.73 years. epa.gov In aquatic environments, its persistence is also notable. A river die-away study indicated no primary degradation of this compound over a 98-day period. cdc.govepa.gov This resistance to breakdown underscores its potential for long-term contamination of ecosystems.

Table 1: Environmental Half-Life of this compound

| Environmental Compartment | Half-Life | Study Type |

| Aerobic Soil | 1.73 years | Calculated Biodegradation |

| River Water | >98 days | River Die-Away Study |

Inter-Compartmental Transport Mechanisms

The movement of this compound between air, water, and soil is governed by several key transport mechanisms. These processes, including volatilization, adsorption, and leaching, determine the compound's distribution and potential for widespread environmental contamination.

Volatilization from Water and Soil

Volatilization is a significant pathway for the removal of this compound from water and soil surfaces into the atmosphere. who.int This process is influenced by the compound's vapor pressure and its Henry's Law constant, which describes its partitioning between air and water.

The vapor pressure of this compound has been reported to be 0.0±0.7 mmHg at 25°C. chemsrc.com The Henry's Law constant for this compound has also been documented, providing a measure of its tendency to escape from water into the air. henrys-law.org Once in the atmosphere, PCBs can be transported over long distances. cpcb.nic.in The less chlorinated PCBs, such as this compound, are generally more likely to volatilize compared to their more highly chlorinated counterparts. cdc.gov

Table 2: Physical Properties of this compound Relevant to Volatilization

| Property | Value |

| Vapor Pressure (at 25°C) | 0.0±0.7 mmHg |

| Henry's Law Constant | Available data indicates a value has been determined |

Adsorption to Particulate Matter and Sediments

A predominant characteristic of this compound in aquatic and terrestrial environments is its strong tendency to adsorb to particulate matter, soil, and sediments. who.intmst.dk This process is largely driven by the compound's low water solubility and high lipophilicity, as indicated by its octanol-water partition coefficient (Log K_ow_).

The Log K_ow_ for this compound has been calculated to be 6.3. nih.govnih.gov This high value signifies a strong affinity for organic matter. Consequently, the adsorption of this compound generally increases with the organic carbon and clay content of the soil or sediment. who.int This strong binding to solids reduces its mobility in water and makes it less available for degradation. epa.gov The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter used to predict the extent of this adsorption. In porewaters, the dissolved organic matter partition coefficient (K_PWDOM_) is also a critical factor in its distribution. oakland.edu

Table 3: Partitioning Coefficients for this compound

| Coefficient | Value | Significance |

| Log K_ow | 6.3 | Indicates high lipophilicity and tendency to partition into organic phases |

| K_oc_ | Data available for PCBs | Predicts partitioning between soil/sediment organic carbon and water |

| K_PWDOM_ | Data available | Describes partitioning to dissolved organic matter in porewater |

Leaching from Waste Dumps and Landfills

The disposal of industrial wastes and consumer products containing PCBs in waste dumps and landfills represents a significant historical and ongoing source of environmental contamination. who.intinchem.org Leaching from these sites can release this compound into the surrounding environment.

While the strong adsorption of this compound to soil and organic matter tends to limit its mobility and migration to groundwater, leaching can still occur. cpcb.nic.inmst.dk The presence of co-disposed organic solvents in landfills can enhance the tendency of PCBs to leach through the soil. nih.gov The rate of leaching from waste dumps and landfills is a crucial factor in assessing the long-term environmental impact of these contaminated sites. who.int The low water solubility and strong binding properties of this compound mean that any leachate that is generated can carry dissolved or particle-bound this compound into adjacent soil and water systems.

Bioaccumulation and Biomagnification of 2,2 ,4,4 Tetrachlorobiphenyl in Ecological Systems

Trophic Transfer and Accumulation in Food Chains

Trophic transfer is the primary mechanism by which 2,2',4,4'-tetrachlorobiphenyl and other PCBs move through ecosystems. nih.gov The process begins at the base of the food chain, where microorganisms, phytoplankton, and plants absorb the compound from contaminated soil, sediment, or water. cpcb.nic.inresearchgate.net These primary producers are then consumed by primary consumers, initiating the transfer of the contaminant up the food chain.

In aquatic environments, PCBs present in water and sediments are taken up by organisms like phytoplankton and benthic invertebrates. cpcb.nic.in For example, phytoplankton can accumulate PCBs, which are then transferred to zooplankton that graze on them. researchgate.netint-res.com These smaller organisms are subsequently eaten by larger ones, such as shellfish and small fish. greenfacts.org This transfer continues up the food web, leading to the highest concentrations in top predators like large predatory fish, marine mammals, and fish-eating birds. greenfacts.orgwho.int

A similar process occurs in terrestrial ecosystems. PCBs in soil and on plant surfaces can be ingested by invertebrates like earthworms, which are then consumed by birds and small mammals, facilitating the compound's movement to higher trophic levels. greenfacts.orgwho.int Because this compound is resistant to metabolic breakdown, it is not easily excreted and thus accumulates in the tissues of organisms at each step. nih.gov The efficiency of this transfer means that organisms at the top of the food chain can accumulate concentrations of the chemical many times higher than the levels present in their environment. greenfacts.org

Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water, sediment, and food. nih.gov For hydrophobic compounds like this compound, this process is particularly pronounced in aquatic ecosystems. greenfacts.org Organisms can absorb the chemical directly from the water through respiratory surfaces like gills (bioconcentration) or through the consumption of contaminated food (biomagnification). nih.govtandfonline.com

The degree of bioaccumulation depends on several factors, including the chemical's properties, the organism's physiology, and environmental conditions. greenfacts.org The low water solubility and high lipophilicity of this compound mean it readily partitions from water into the lipid-rich tissues of aquatic organisms. cpcb.nic.in Organisms with higher fat content will generally accumulate higher concentrations of this compound. tandfonline.com The persistence of this congener against metabolic degradation further contributes to its retention and accumulation over the organism's lifespan. greenfacts.org

Fish are key organisms for studying the bioaccumulation of this compound due to their position in many aquatic food webs and their direct, continuous exposure to the waterborne contaminant. nih.gov Uptake occurs both directly from the water via the gills and through dietary intake. nih.gov Once absorbed, the compound is distributed throughout the body, with a strong tendency to partition into fatty tissues. who.int

Research on rainbow trout (Oncorhynchus mykiss) has provided specific insights into the kinetics of this compound. An accelerated test method was developed to determine uptake and clearance rates, allowing for the calculation of the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. tandfonline.com

A study on the partitioning of this compound between water and fish lipids found that the composition of the lipids is a significant factor. osti.gov Fish lipids with a high content of phospholipids (B1166683) (over 20%) accumulated significantly less of the compound compared to lipids with a low phospholipid content (less than 10%). osti.gov This suggests that the bioconcentration potential of hydrophobic compounds can be species-specific, depending on the biochemical makeup of their lipid stores. osti.gov

Table 1: Bioconcentration of this compound in Rainbow Trout (Oncorhynchus mykiss)

| Parameter | Value | Species | Tissue | Source |

|---|---|---|---|---|

| Bioconcentration Factor (BCF) at Steady-State | 9,550 ± 1,610 | Rainbow Trout | Muscle | tandfonline.com |

| Concentration after 42-day exposure to 14 µg/L | 82 ± 20 µg/g | Rainbow Trout | Muscle | tandfonline.com |

| Predicted Concentration from Accelerated Test | 92 ± 18 µg/g | Rainbow Trout | Muscle | tandfonline.com |

Biomagnification Factors in Higher Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. nih.gov This occurs because the contaminant, like this compound, is persistent, lipophilic, and not easily metabolized or excreted. nih.gov As energy is transferred from one trophic level to the next, a large amount of biomass is lost, but the contaminant is retained and concentrated.

The extent of biomagnification is often quantified using the Biomagnification Factor (BMF), which is the ratio of a chemical's concentration in a predator to its concentration in its prey. researchgate.net A related concept is the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level for an entire food web. nih.gov Studies have shown that PCBs, including this compound, exhibit significant biomagnification in both aquatic and terrestrial food webs. greenfacts.orgnih.gov For instance, in aquatic systems, PCB concentrations can be substantially greater in predatory fish and marine mammals than in the plankton at the base of the food web. greenfacts.org

The magnitude of biomagnification of this compound is not constant but is influenced by a variety of ecological factors. These factors can affect the exposure, uptake, and retention of the compound at different trophic levels.

Trophic Position and Food Web Structure: The most fundamental factor is an organism's trophic level; concentrations generally increase with each step up the food chain. tandfonline.com The specific structure of the food web, including its length and complexity, also plays a crucial role. nih.gov

Lipid Content: Because this compound is lipophilic, the lipid content of an organism is a key determinant of its body burden. tandfonline.comnih.gov Animals with higher fat reserves tend to accumulate higher concentrations. tandfonline.com

Metabolism: The ability of a species to metabolize and excrete PCBs affects its accumulation potential. greenfacts.org Fish, for example, generally metabolize PCBs more slowly than mammals, which can contribute to higher retention. nih.gov

Congener-Specific Accumulation Patterns

The term "PCBs" refers to a group of 209 distinct chemical compounds, or congeners, each with a different number and position of chlorine atoms. cpcb.nic.in The specific structure of each congener, including this compound (also known as PCB-47), influences its physical-chemical properties and, consequently, its environmental fate and bioaccumulation potential. who.int

Generally, the persistence and potential for bioaccumulation of PCB congeners increase with their degree of chlorination. greenfacts.orgwho.int Highly chlorinated PCBs are more lipophilic and resistant to degradation. As a result, the profile of PCB congeners found in organisms at higher trophic levels is often shifted towards these more persistent, highly chlorinated forms compared to the original environmental mixture. who.int

However, the position of the chlorine atoms is also critical. The this compound congener is a non-coplanar, di-ortho substituted PCB. Its structure may influence how it is metabolized and distributed in tissues compared to coplanar (non-ortho substituted) congeners. nih.gov For example, a study on house crickets found that the non-coplanar this compound (PCB-47) was penetrated and excreted more rapidly than the coplanar 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77). nih.gov PCB-47 showed a higher affinity for the abdomen, gut, and gonads, while PCB-77 had a greater affinity for the head and thorax. nih.gov This demonstrates that even among tetrachlorobiphenyls, accumulation patterns can be congener-specific, driven by factors like molecular structure and lipophilicity, which in turn affect their interaction with biological systems. nih.gov

Metabolism and Biotransformation of 2,2 ,4,4 Tetrachlorobiphenyl

Biotransformation Pathways in Biological Systems

The metabolic fate of 2,2',4,4'-tetrachlorobiphenyl is dictated by a series of reactions, primarily initiated by oxidation, followed by conjugation or other modifications.

The primary step in the metabolism of PCB 47 is hydroxylation, an oxidation reaction that introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure. This process is primarily mediated by the cytochrome P450 enzyme system. mdpi.com The position of hydroxylation is influenced by the chlorine substitution pattern of the PCB congener. For this compound, several hydroxylated metabolites have been identified in various biological systems.

The formation of these hydroxylated metabolites can occur through different mechanisms, including the formation of arene oxide intermediates or direct insertion of the hydroxyl group. For instance, the formation of 4-hydroxy-tetrachlorobiphenyl from this compound suggests a chlorine shift, providing evidence for a 4,5-epoxide intermediate. psu.edu

Identified hydroxylated metabolites of this compound include:

3-hydroxy-2,2',4,4'-tetrachlorobiphenyl (3-OH-PCB 47) nih.gov

5-hydroxy-2,2',4,4'-tetrachlorobiphenyl (5-OH-PCB 47) nih.gov

6-hydroxy-2,2',4,4'-tetrachlorobiphenyl (6-OH-PCB 47) nih.gov

These hydroxylated metabolites can be further oxidized to form dihydroxylated and quinone-type metabolites, which are often more reactive. nih.gov

Table 1: Identified Hydroxylated Metabolites of this compound

| Metabolite Name | Abbreviation | Reference |

| 3-hydroxy-2,2',4,4'-tetrachlorobiphenyl | 3-OH-PCB 47 | nih.gov |

| 5-hydroxy-2,2',4,4'-tetrachlorobiphenyl | 5-OH-PCB 47 | nih.gov |

| 6-hydroxy-2,2',4,4'-tetrachlorobiphenyl | 6-OH-PCB 47 | nih.gov |

Following hydroxylation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl group. acs.orgacs.org This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the metabolites, thereby facilitating their elimination from the body through urine or feces. iarc.fr

For instance, studies on the metabolism of 4-chlorobiphenyl (B17849) (PCB3) in HepG2 cells have shown that hydroxylated metabolites are readily conjugated with both sulfate and glucuronic acid. acs.org While specific studies on the conjugation of this compound metabolites are limited, it is a well-established pathway for the elimination of hydroxylated PCBs in general. nih.gov

Dechlorination, the removal of chlorine atoms from the biphenyl structure, is another potential metabolic pathway for this compound. This process can occur under both aerobic and anaerobic conditions and is often mediated by microbial organisms in the environment. oregonstate.edu Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a key process in the environmental breakdown of PCBs. oregonstate.edu

While less prominent in mammalian metabolism compared to hydroxylation, dechlorination can lead to the formation of lower-chlorinated biphenyls. nih.gov For example, studies have shown that dechlorination of some tetrachlorobiphenyls can result in the formation of trichlorobiphenyls. psu.edu The final product of complete dechlorination is biphenyl, which is significantly less toxic than its chlorinated parent compounds. iaea.org

A significant and toxicologically important metabolic pathway for some PCBs is the formation of methyl sulfone (MeSO2) metabolites. nih.gov This pathway is particularly relevant for PCB congeners that can be metabolized via the mercapturic acid pathway. psu.edu The process typically involves an arene oxide intermediate that is conjugated with glutathione (B108866) (GSH). Following a series of enzymatic steps, this conjugate is converted to a cysteine conjugate, which is then cleaved to a thiol. The thiol is subsequently methylated and oxidized to form the final methyl sulfone metabolite.

While some studies have suggested that this compound does not appear to be significantly metabolized via the mercapturic acid pathway to form methyl sulfone metabolites, the formation of these persistent and potentially toxic metabolites has been observed for other PCB congeners. psu.edu These methyl sulfone metabolites are often resistant to further metabolism and can accumulate in specific tissues. who.int

Dechlorination Processes and Products

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is orchestrated by a complex interplay of various enzyme systems, with cytochrome P450 monooxygenases playing a central role.

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the initial oxidative metabolism of PCBs, including this compound. ubc.cauu.nl Different CYP isozymes exhibit distinct substrate specificities and regioselectivities in the hydroxylation of PCBs. uu.nl

CYP1A: The CYP1A subfamily, particularly CYP1A1 and CYP1A2, is known to be induced by and metabolize planar, dioxin-like PCBs. iwc.intamegroups.org While this compound is a non-planar congener, some studies suggest a potential, albeit lesser, role for CYP1A enzymes in its metabolism. nih.govmit.edu

CYP2B: The CYP2B subfamily is considered a major player in the metabolism of non-planar, ortho-substituted PCBs like this compound. who.intacs.org Studies have shown that CYP2B enzymes can catalyze the hydroxylation of various PCB congeners. nih.govresearchgate.net For example, research on the structurally similar 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has demonstrated the involvement of CYP2B isoforms in its hydroxylation. researchgate.net

CYP2C: Evidence also points to the involvement of the CYP2C subfamily in the metabolism of certain PCB congeners, suggesting a potential role in the biotransformation of this compound. mit.eduresearchgate.net

CYP3A: The CYP3A subfamily, highly abundant in the human liver, is also implicated in the metabolism of some PCBs. amegroups.orgresearchgate.net Studies have shown that this compound can bind to CYP3A enzymes. researchgate.net

The relative contribution of each CYP isozyme to the metabolism of this compound can vary depending on the species, tissue, and induction status of the enzymes.

Table 2: Cytochrome P450 Isozymes Involved in the Metabolism of Tetrachlorobiphenyls

| CYP Isozyme Family | Role in Tetrachlorobiphenyl Metabolism | References |

| CYP1A | Primarily metabolizes planar PCBs, but may have a minor role for non-planar congeners. | iwc.intamegroups.orgnih.govmit.edu |

| CYP2B | Major role in the metabolism of non-planar, ortho-substituted PCBs. | nih.govwho.intacs.orgresearchgate.net |

| CYP2C | Implicated in the metabolism of some PCB congeners. | mit.eduresearchgate.net |

| CYP3A | Involved in the metabolism of certain PCBs. | amegroups.orgresearchgate.net |

Other Metabolizing Enzymes (e.g., Glutathione S-transferase)

While cytochrome P-450 (CYP) enzymes are primary drivers in the initial oxidation of polychlorinated biphenyls (PCBs), other enzyme systems play crucial roles in subsequent metabolic steps. Glutathione S-transferases (GSTs) are a key family of phase II detoxification enzymes involved in the metabolism of this compound and other PCBs. acs.org The general metabolic pathway for many PCBs in mammals involves an initial CYP-mediated oxidation to form reactive epoxide intermediates. These epoxides can then be conjugated with glutathione (GSH) in a reaction catalyzed by GSTs. acs.orgscispace.com

This conjugation is a critical step in the mercapturic acid pathway. Following the initial GSH conjugation, the resulting molecule undergoes further processing. This involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative, which can then be excreted. researchgate.net Alternatively, the cysteine conjugate can be processed by cysteine S-conjugate β-lyase, leading to the formation of a thiol-containing metabolite. This thiol can then be methylated to produce the persistent and potentially toxic methylsulfonyl-PCB (MeSO₂-PCB) metabolites. researchgate.nettandfonline.com

Studies have demonstrated the induction of GST activity in response to PCB exposure. For instance, significant increases in GST activity were observed in neonatal rats following lactational exposure to 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.gov This highlights the responsive nature of the GST system to the presence of tetrachlorobiphenyl congeners. The formation of these various conjugates and metabolites is highly dependent on the specific PCB structure. acs.org

In Vitro and In Vivo Metabolic Studies Across Species

The biotransformation of this compound has been investigated across various biological systems, revealing species-specific metabolic pathways and products.

Mammalian Metabolic Profiles

In mammals, this compound (PCB 47) and its isomers, like 2,2',5,5'-tetrachlorobiphenyl (PCB 52), are metabolized into a variety of derivatives. The primary metabolic route involves oxidation, leading to the formation of hydroxylated metabolites (OH-PCBs). researchgate.netnih.gov These reactions are generally considered a detoxification process, as the resulting hydroxylated compounds are more water-soluble and can be more readily excreted, either as they are or after conjugation. nih.gov

In vivo studies in rats have identified a complex mixture of metabolites following exposure to tetrachlorobiphenyls. For example, after acute inhalation exposure of adolescent rats to PCB 52, metabolites including monohydroxylated, sulfated, methoxylated, and dechlorinated forms were detected in tissues such as the liver, lung, and serum. acs.orgnih.gov The formation of di- and tri-hydroxylated metabolites has also been reported, which can arise from secondary oxidation reactions. biorxiv.orgbiorxiv.org

Conjugation with sulfates and glucuronic acid represents another major metabolic pathway for OH-PCBs. nih.gov Recent evidence has emphasized sulfation as a significant metabolic route for lower-chlorinated PCBs, and the resulting sulfate esters may possess their own biological activities. nih.govbiorxiv.org The table below summarizes key metabolites identified in mammalian studies of tetrachlorobiphenyls.

Plant Biotransformation (Phytoremediation Context)

Plants possess metabolic capabilities to transform certain PCBs, a process central to the concept of phytoremediation. The extent of this biotransformation is dependent on the plant species, the specific PCB congener, its degree of chlorination, and the substitution pattern. nih.gov Generally, lower-chlorinated PCBs, including tetrachlorobiphenyls, are more amenable to plant metabolism than their more highly chlorinated counterparts. nih.gov

The initial step in plant metabolism of PCBs typically involves oxidation, catalyzed by enzymes analogous to mammalian CYP systems, resulting in hydroxylated intermediates. nih.gov For instance, studies using black nightshade (Solanum nigrum) hairy root cultures demonstrated the transformation of 2,2',5,5'-tetrachlorobiphenyl into 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl. nih.gov In vivo studies with whole plants have confirmed these capabilities. Hybrid poplar plants (Populus deltoides × nigra), for example, were able to hydroxylate 3,3',4,4'-tetrachlorobiphenyl (CB77), whereas switchgrass (Panicum virgatum) did not show this ability, underscoring the species-specific nature of these enzymatic transformations. acs.orgnih.gov

Following hydroxylation (Phase I), the PCB metabolites can undergo conjugation (Phase II) with plant molecules like sugars, and are then sequestered into the vacuole or bound to cell wall components like lignin (B12514952) (Phase III). nih.gov Studies involving Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass) have shown a significant reduction in the concentration of 2,2',5,5'-tetrachlorobiphenyl in contaminated soil, indicating the potential of these plants to enhance the degradation of tetrachlorobiphenyls in the rhizosphere. scholarly.org

Microbial Metabolism and Degradation Pathways

Microorganisms, including bacteria and fungi, are primary agents in the environmental degradation of PCBs. researchgate.netnih.gov The ability to degrade this compound and other congeners is found across a diverse range of microbial species. Complete mineralization can be achieved through a sequence of anaerobic reductive dechlorination followed by aerobic oxidation. nih.gov

Aerobic degradation is particularly effective for lower-chlorinated congeners like tetrachlorobiphenyls. The key enzymatic step is initiated by a biphenyl dioxygenase, which attacks the biphenyl structure. mdpi.com For many PCBs, this occurs via the meta-cleavage pathway, where the enzyme introduces two hydroxyl groups onto the aromatic ring, typically at the 2,3- or 3,4-positions, to form a dihydrodiol. nih.govasm.org This is followed by dehydrogenation to a dihydroxybiphenyl, which then undergoes ring cleavage by another dioxygenase, ultimately leading to the formation of chlorobenzoic acids and other intermediates that can enter central metabolism. asm.org

Numerous bacterial strains have been identified that can degrade tetrachlorobiphenyls. For example, Paraburkholderia xenovorans LB400, a well-characterized PCB degrader, effectively transforms 2,2',5,5'-tetrachlorobiphenyl (PCB 52). nih.gov Studies have shown that strains of Rhodococcus, Luteibacter, Williamsia, and Alcaligenes can also metabolize various tetrachlorobiphenyl isomers. nih.govuva.nl The degradation efficiency for PCB 52 by individual bacterial strains has been measured in the range of 46.8% to 62.4% under specific laboratory conditions. mdpi.com Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been studied for PCB degradation, although their effectiveness can be highly dependent on the specific congener's chlorination pattern. nih.govusda.gov

Structure Activity Relationships Sars and Ecotoxicological Mechanisms of 2,2 ,4,4 Tetrachlorobiphenyl

Influence of Chlorination Pattern on Biochemical Interactions

The biological activity of polychlorinated biphenyls (PCBs) is profoundly influenced by their chlorination pattern. In the case of 2,2',4,4'-tetrachlorobiphenyl, the presence of chlorine atoms at the ortho positions (2 and 2') is a key determinant of its biochemical interactions. oup.comnih.gov This substitution pattern forces the two phenyl rings into a non-planar or twisted conformation.

Studies have demonstrated that this ortho-substitution is a critical factor in certain biological activities, such as the activation of neutrophils. oup.com For instance, this compound has been shown to activate neutrophils, a response not observed with non-ortho-substituted congeners like 3,3',4,4'-tetrachlorobiphenyl (B1197948). oup.comnih.govacs.org This suggests that the specific spatial arrangement of the molecule, dictated by the chlorination pattern, is essential for its interaction with cellular targets responsible for these effects.

Furthermore, the chlorination pattern affects the metabolic fate of the compound. The persistence of PCB congeners generally increases with the degree of chlorination. who.int The arrangement of chlorine atoms also influences the potential for metabolism; for example, the presence of adjacent unchlorinated carbon atoms can facilitate metabolic breakdown. who.int

Molecular Conformation and Biological Activity

Non-Coplanar Structure and its Implications

The defining structural feature of this compound is its non-coplanar conformation, a direct result of the steric hindrance caused by the ortho-chlorine substituents. oup.com This twisted structure prevents the molecule from adopting the planar geometry characteristic of dioxin-like PCBs. oup.com

This non-planar shape has significant implications for its biological activity. While coplanar PCBs are known to bind with high affinity to the aryl hydrocarbon receptor (AhR), a key step in mediating their toxic effects, non-coplanar congeners like this compound exhibit low affinity for this receptor. oup.comoup.com Consequently, many of the biological effects of this compound are understood to occur through mechanisms that are independent of the AhR pathway. oup.comnih.govoup.com For example, its ability to activate neutrophils and induce insulin (B600854) release is not shared by the coplanar congener 3,3',4,4'-tetrachlorobiphenyl, which is a potent AhR agonist. oup.comoup.com This highlights the critical role of molecular conformation in determining the specific toxicological pathways activated by different PCB congeners.

Mechanistic Studies at the Cellular Level

Effects on Cellular Signaling Pathways (e.g., Cyclooxygenase-2 Upregulation, Arachidonic Acid Release)

This compound has been demonstrated to modulate key cellular signaling pathways involved in inflammation. One of the notable effects is the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.netosti.gov Studies using the human promyelocytic leukemia cell line HL-60, differentiated into a neutrophil-like phenotype, have shown that this non-coplanar congener significantly increases COX-2 mRNA and protein levels. nih.gov In contrast, the coplanar congener 3,3',4,4'-tetrachlorobiphenyl did not induce COX-2 expression, further highlighting the structure-specific nature of this effect. nih.gov

The upregulation of COX-2 by this compound is linked to the activation of specific signaling cascades. Research indicates the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway and the transcription factor NF-κB. researchgate.netosti.gov Inhibition of the p38 MAPK pathway was found to prevent the induction of COX-2, suggesting its critical role in this process. researchgate.netosti.gov

In addition to COX-2 upregulation, this compound also stimulates the release of arachidonic acid. nih.govacs.orgresearchgate.net Arachidonic acid is a precursor for the synthesis of various inflammatory mediators, including prostaglandins. This release is thought to be mediated by the activation of phospholipase A2 (PLA2). acs.orgresearchgate.net The activation of PLA2 and subsequent release of arachidonic acid represent another important mechanism through which this PCB congener can promote inflammatory responses. acs.org

Immunological Cell Activation (e.g., Neutrophil Activation)

This compound is a known activator of neutrophils, a type of white blood cell that plays a crucial role in the innate immune system. oup.comacs.org This activation is characterized by a range of cellular responses, including the production of superoxide (B77818) anions (O₂⁻) and degranulation. oup.comnih.govpurdue.edu

The ability of this compound to stimulate neutrophils is directly linked to its chemical structure, particularly the presence of chlorine atoms in the ortho positions. oup.com Studies comparing the effects of different PCB congeners have consistently shown that ortho-substituted, non-coplanar PCBs like this compound are effective neutrophil activators, whereas non-ortho-substituted, coplanar congeners such as 3,3',4,4'-tetrachlorobiphenyl are not. oup.comnih.govacs.org

The activation of neutrophils by this compound is believed to occur through mechanisms independent of the aryl hydrocarbon receptor (AhR). oup.comoup.com This is supported by the fact that this congener has a low affinity for the AhR, while the inactive coplanar congener 3,3',4,4'-tetrachlorobiphenyl has a high affinity. oup.com The activation process involves the stimulation of intracellular signaling pathways, including the activation of phospholipase A2, leading to the release of arachidonic acid. acs.org

Table 1: Effects of this compound on Cellular Functions

| Cellular Effect | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Neutrophil Activation | Rat Neutrophils | Stimulated superoxide anion production. | oup.com |

| Cyclooxygenase-2 Upregulation | Granulocytic HL-60 cells | Increased COX-2 mRNA and protein levels. | nih.gov |

| Arachidonic Acid Release | Granulocytic HL-60 cells | Caused a time- and dose-dependent release. | nih.gov |

| Insulin Release | RINm5F cells | Induced insulin release. | oup.comoup.com |

Table 2: Comparative Activity of PCB Congeners

| PCB Congener | Structure | Neutrophil Activation | AhR Affinity | Reference |

|---|---|---|---|---|

| This compound | Non-coplanar, ortho-substituted | Yes | Low | oup.com |

| 3,3',4,4'-Tetrachlorobiphenyl | Coplanar, non-ortho-substituted | No | High | oup.com |

Comparative Structure-Activity Investigations with Other PCB Congeners

The toxicological impact of polychlorinated biphenyls (PCBs) is not uniform across the 209 possible congeners. The number and position of chlorine atoms on the biphenyl (B1667301) rings dictate the molecule's three-dimensional structure, which in turn governs its biological activity. Structure-activity relationship (SAR) investigations are therefore crucial for understanding and predicting the ecotoxicological effects of individual PCBs. By comparing congeners with different chlorination patterns, researchers can elucidate the structural features that confer specific toxicological mechanisms. These comparative studies often focus on key structural determinants such as the degree of chlorination, the substitution pattern (ortho, meta, para), and the resulting molecular geometry (planarity).

Comparison with Coplanar and Non-Coplanar Isomers (e.g., 3,3',4,4'-Tetrachlorobiphenyl)

A primary distinction in PCB toxicology is made between coplanar (or non-ortho) and non-coplanar (or ortho-substituted) congeners. This structural classification is fundamental to their mechanism of action. This compound (PCB 47) is a di-ortho substituted, non-coplanar congener, while 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is a non-ortho substituted, coplanar congener. The presence of chlorine atoms at the ortho positions (positions 2, 2', 6, and 6') in this compound creates steric hindrance that forces the two phenyl rings to twist out of plane with respect to each other. In contrast, the absence of ortho-chlorines in 3,3',4,4'-Tetrachlorobiphenyl allows its phenyl rings to rotate into a relatively planar, or flat, conformation. wikipedia.orgresearchgate.net

This difference in spatial configuration is the primary driver of their distinct ecotoxicological profiles. The planar structure of 3,3',4,4'-Tetrachlorobiphenyl is similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), one of the most toxic synthetic compounds known. wikipedia.orgcdnsciencepub.com This structural similarity allows coplanar PCBs like PCB 77 to bind with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Activation of the AhR initiates a cascade of gene expression changes, including the induction of cytochrome P450 enzymes like CYP1A1, leading to a spectrum of toxic effects often referred to as "dioxin-like toxicity". wikipedia.orgtandfonline.com Due to this shared mechanism, the toxicity of coplanar PCBs is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate their potency to that of TCDD. wikipedia.orgtandfonline.com For example, 3,3',4,4'-tetrachlorobiphenyl (PCB 77) is assigned a TEF for mammals of 0.0001. epa.gov

The contrasting properties of these two tetrachlorobiphenyl isomers highlight the critical role of ortho-chlorine substitution in determining the toxicological pathway of a PCB congener.

Table 1: Comparative Properties of this compound and 3,3',4,4'-Tetrachlorobiphenyl

| Property | This compound (PCB 47) | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |

| PCB Number | 47 | 77 |

| Ortho-Chlorine Substitution | Yes (at positions 2 and 2') | No |

| Molecular Conformation | Non-coplanar (twisted) | Coplanar (planar) wikipedia.org |

| Aryl Hydrocarbon Receptor (AhR) Binding Affinity | Low / Negligible | High nih.gov |

| Primary Toxic Mechanism | Non-AhR mediated (e.g., neurotoxicity, membrane disruption) wikipedia.org | AhR-mediated (Dioxin-like) wikipedia.orgcdnsciencepub.com |

| WHO 2005 TEF (Mammals) | Not assigned | 0.0001 epa.gov |

Analytical Methodologies for 2,2 ,4,4 Tetrachlorobiphenyl Research

Advanced Chromatographic Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for PCB 52. These methods provide the high selectivity and sensitivity required to measure this congener, often in the presence of complex mixtures of other PCBs and interfering compounds. epri.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of 2,2',4,4'-tetrachlorobiphenyl. acs.org This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, which is crucial for distinguishing PCB 52 from co-eluting congeners and matrix interferences. thermofisher.com In GC-MS/MS, a specific precursor ion of PCB 52 is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the signal-to-noise ratio.

Recent studies have demonstrated the application of GC-MS/MS for the determination of PCB 52 and its metabolites in various biological tissues, such as adipose, liver, and serum. acs.orgresearchgate.net For instance, in a study investigating the disposition of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats, GC-MS/MS was used to identify and quantify the parent compound and its hydroxylated metabolites in different tissues. nih.gov The method's high sensitivity allows for the detection of low-level contamination, which is critical for exposure assessment and toxicological studies. acs.org

Table 1: Example GC-MS/MS Parameters for this compound (PCB 52) Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | TraceGOLD TG-17MS (30 m × 0.25 mm × 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 130°C for 2 min, ramp at 10°C/min to 220°C (hold 16 min), ramp at 5°C/min to 235°C (hold 8 min), ramp at 25°C/min to 330°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 280°C |

| Ionization Energy | 70 eV |

| MS/MS Transition | Precursor Ion (m/z): 291.9, Product Ion (m/z): 222.0, Collision Energy (eV): 26 |

This table presents typical parameters and may require optimization based on the specific instrument and application.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Applications

While GC-based methods are prevalent for PCB analysis, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a complementary and powerful technique, particularly for the analysis of PCB metabolites. acs.orgchromatographyonline.com LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of detectors like Orbitrap or time-of-flight (TOF) mass spectrometers. lcms.cz This allows for the confident identification of unknown compounds based on their accurate mass measurements and isotopic patterns. chemrxiv.org

LC-HRMS is particularly advantageous for analyzing more polar PCB metabolites, such as hydroxylated and sulfated derivatives, which are not amenable to direct GC analysis without derivatization. acs.orgresearchgate.net Studies have successfully employed LC-HRMS to identify a range of PCB 52 metabolites in biological samples, providing valuable insights into its biotransformation pathways. acs.orgresearchgate.net The use of non-targeted screening approaches with LC-HRMS enables the discovery of novel metabolites that might be missed by targeted GC-MS/MS methods. bohrium.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. shimadzu.com This technique utilizes two different capillary columns with distinct separation mechanisms (e.g., non-polar and polar) connected by a modulator. shimadzu.comgcms.cz The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, second dimension of separation. shimadzu.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of complex mixtures of PCB congeners that co-elute in one-dimensional systems. researchgate.net

GCxGC is particularly effective in resolving this compound from other co-eluting PCB congeners, which is a common challenge in the analysis of technical PCB mixtures and environmental samples. The enhanced separation provided by GCxGC leads to more accurate quantification and a more detailed understanding of the congener-specific distribution of PCBs. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution chromatographic separation and high-resolution mass spectral data, making it a powerful tool for the comprehensive analysis of PCBs. researchgate.net

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

The effective extraction of this compound from complex environmental and biological matrices is a critical step that significantly influences the accuracy and reliability of the final analytical results. The choice of extraction method depends on the matrix type, the concentration of the analyte, and the subsequent analytical technique. gcms.cz

Commonly used extraction techniques include:

Soxhlet Extraction: A classical and robust method for solid samples like soil, sediment, and tissue, often using solvents like toluene (B28343) or a hexane/acetone mixture. admin.chnist.gov

Accelerated Solvent Extraction (ASE): A more modern and automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption compared to Soxhlet. lcms.cz

Solid-Phase Extraction (SPE): Used for cleaning up extracts and for extracting PCBs from aqueous samples. Various sorbents, such as silica (B1680970) gel and Florisil, are employed to remove interferences. nist.gov

Liquid-Liquid Extraction (LLE): A common method for extracting PCBs from aqueous samples and for partitioning during sample cleanup. acs.org

For biological matrices such as serum and tissue, sample preparation often involves homogenization, followed by extraction with organic solvents and subsequent cleanup steps to remove lipids and other interfering substances. acs.orgacs.org EPA Method 1628, for instance, details specific extraction procedures for aqueous and solid samples, including a copper treatment to remove sulfur and a Florisil column cleanup. epa.gov

Table 2: Overview of Extraction Methods for this compound

| Matrix Type | Extraction Method | Key Features |

|---|---|---|

| Soil, Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Effective for solid matrices; ASE offers reduced solvent use and time. admin.chlcms.cz |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | SPE is efficient for large sample volumes; LLE is a classic partitioning method. nist.govepa.gov |

| Biological Tissues (e.g., liver, adipose) | Homogenization followed by solvent extraction (e.g., LLE, ASE) | Requires extensive cleanup to remove lipids and other biomolecules. acs.orgnih.gov |

| Serum/Plasma | Liquid-Liquid Extraction, Solid-Phase Extraction | Smaller sample volumes, but still requires cleanup to remove proteins and lipids. acs.orgcdc.gov |

Development and Validation of Congener-Specific Quantification Approaches

Given that the toxicity and environmental behavior of PCBs vary significantly between individual congeners, congener-specific quantification is crucial. tandfonline.com The development and validation of analytical methods for this compound must ensure accuracy, precision, sensitivity, and selectivity.

Method validation typically involves assessing several key parameters:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through the analysis of certified reference materials (CRMs) or spiked samples.

Precision: Evaluating the reproducibility of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements. epa.gov

Specificity: Ensuring that the method can unequivocally identify and quantify the target analyte in the presence of other components.

The use of isotopically labeled internal standards, such as ¹³C-labeled this compound, is a common practice to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of quantification.

Intercalibration Studies and Standardization of Analytical Protocols

To ensure the comparability of data generated by different laboratories, intercalibration studies and the standardization of analytical protocols are essential. who.int These studies involve the analysis of a common reference material by multiple laboratories to assess inter-laboratory variability and identify potential sources of error. oup.comcore.ac.uk The results of such exercises highlight the importance of optimized gas chromatographic conditions and proper calibration to achieve good agreement between laboratories. oup.com

Standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), provide detailed protocols for sample preparation, analysis, and quality control. epa.govepa.gov For example, EPA Method 8082A provides guidance for the analysis of PCBs as Aroclors or as individual congeners using gas chromatography. epa.gov Adherence to these standardized protocols, participation in proficiency testing programs, and the use of certified reference materials are critical for generating high-quality, comparable data for this compound across different research studies and monitoring programs. nist.govcdc.govdiva-portal.org

Remediation Strategies for 2,2 ,4,4 Tetrachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation offers a promising and cost-effective strategy for addressing contamination by polychlorinated biphenyls (PCBs), including the specific congener 2,2',4,4'-tetrachlorobiphenyl. This approach harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these persistent organic pollutants.

Microbial Reductive Dechlorination and Mineralization Studies

Microbial reductive dechlorination is a key process in the breakdown of highly chlorinated PCBs. Under anaerobic conditions, microorganisms can use PCB congeners as electron acceptors, leading to the removal of chlorine atoms. This process typically reduces the toxicity of the PCB and makes it more susceptible to further degradation. Specifically, the removal of chlorine atoms from the meta and para positions of the biphenyl (B1667301) structure is a common pathway. nih.gov While some studies have focused on the dechlorination of various PCB congeners, specific data on the complete mineralization of this compound through this initial anaerobic step is an area of ongoing research.

Following anaerobic dechlorination, the resulting lesser-chlorinated biphenyls can undergo complete mineralization to carbon dioxide, water, and inorganic chlorides through aerobic degradation pathways. who.int This two-step anaerobic-aerobic sequence is often necessary for the complete destruction of highly chlorinated PCBs.

Aerobic Oxidation by Specific Microbial Strains

Aerobic oxidation is a crucial step in the bioremediation of less-chlorinated PCBs, including this compound. Several bacterial strains have demonstrated the ability to degrade this compound through co-metabolism, where the bacterium utilizes another compound as its primary carbon and energy source while fortuitously degrading the PCB.

One notable study demonstrated that the application of Fenton's reagent, a chemical pre-treatment, followed by inoculation with Pseudomonas sp. strain LB400 and Alcaligenes eutrophus strain H850, resulted in the removal of approximately 51% of this compound as ¹⁴CO₂. oup.com This indicates significant mineralization of the compound. The degradation of this compound by Alcaligenes sp. JB1 has also been studied, showing that this strain's activity is generally limited to PCBs with four or fewer chlorine substituents. uva.nl

The effectiveness of aerobic oxidation is highly dependent on the specific bacterial strain and the substitution pattern of the PCB congener. For instance, strains like Paraburkholderia xenovorans LB400 show a preference for degrading certain PCB congeners over others. acs.org

| Microbial Strain | Growth Substrate/Condition | Degradation of this compound | Reference |

| Pseudomonas sp. strain LB400 & Alcaligenes eutrophus strain H850 | Post-Fenton's reagent treatment | ~51% removal as ¹⁴CO₂ | oup.com |

| Alcaligenes sp. JB1 | Resting-cell assays | Limited degradation, restricted to PCBs with ≤4 chlorines | uva.nl |

Fungal Degradation (e.g., White Rot Fungi)

White rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of xenobiotic compounds, including PCBs. nih.govusda.govnih.gov These fungi possess powerful extracellular lignin-modifying enzymes that can also break down pollutants.